N-[(2-Iodophenyl)methyl]-N-[(trimethylsilyl)ethynyl]prop-2-enamide
Description
Properties
CAS No. |
646029-23-4 |
|---|---|
Molecular Formula |
C15H18INOSi |
Molecular Weight |
383.30 g/mol |
IUPAC Name |
N-[(2-iodophenyl)methyl]-N-(2-trimethylsilylethynyl)prop-2-enamide |
InChI |
InChI=1S/C15H18INOSi/c1-5-15(18)17(10-11-19(2,3)4)12-13-8-6-7-9-14(13)16/h5-9H,1,12H2,2-4H3 |
InChI Key |
JDVZPPBUKIMLFN-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CN(CC1=CC=CC=C1I)C(=O)C=C |
Origin of Product |
United States |
Preparation Methods
Starting Materials
The synthesis generally begins with readily available precursors such as:
The preparation can be optimized under various conditions, leading to different yields. A summary of notable synthetic routes is provided below:
| Step | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1 | 2-Iodobenzaldehyde + Trimethylsilylacetylene in presence of Pd catalyst | 38 - 91 | Varies based on temperature and solvent |
| 2 | Addition of prop-2-enamide under reflux | 72 - 95 | Requires careful control of reaction time and temperature |
| 3 | Purification via silica gel chromatography | - | Essential for isolating pure product |
Detailed Synthesis Example
One effective method involves the use of palladium-catalyzed coupling reactions:
Combine 2-Iodobenzaldehyde (1 equivalent) with Trimethylsilylacetylene (1.5 equivalents) in a solvent such as tetrahydrofuran (THF).
Add a palladium catalyst (e.g., bis(triphenylphosphine)palladium(II) chloride) and a base like triethylamine.
Heat the mixture at 50°C for 4 hours under an inert atmosphere.
After completion, the reaction mixture is diluted with chloroform, washed with dilute hydrochloric acid, dried over magnesium sulfate, and concentrated.
The crude product is purified using silica gel chromatography to yield N-[(2-Iodophenyl)methyl]-N-[(trimethylsilyl)ethynyl]prop-2-enamide with yields reaching up to 91%.
To optimize yields in the synthesis of this compound:
Catalyst Selection: The choice of palladium catalyst significantly affects the reaction efficiency.
Temperature Control: Maintaining optimal temperatures during the reaction can enhance yield and purity.
Solvent Effects: Using solvents like THF or acetonitrile can improve solubility and reaction kinetics.
The unique structural features of this compound suggest potential applications in:
Organic synthesis as a building block for more complex molecules.
Medicinal chemistry for developing new pharmaceuticals due to its functional groups that allow further modifications.
Future research may focus on exploring its biological activity and expanding its utility in synthetic methodologies.
Chemical Reactions Analysis
Sonogashira Coupling
The trimethylsilyl (TMS)-protected ethynyl group enables participation in Pd-catalyzed Sonogashira cross-coupling with aryl/heteroaryl halides. This reaction typically proceeds under mild conditions to form carbon-carbon bonds:
This reaction is critical for synthesizing conjugated systems used in materials science .
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The terminal alkyne generated after TMS deprotection undergoes click chemistry with azides to form triazole rings, enhancing biological applicability:
| Component | Conditions | Outcome | Reference |
|---|---|---|---|
| Terminal alkyne | CuI, TMSN₃, DMF/MeOH, 25°C | 1,2,3-Triazole formation | |
| Azide derivatives | Chloramine T (oxidizing agent) | Regioselective triazole synthesis |
Triazole products exhibit improved stability and binding affinity in medicinal chemistry applications .
Radical Polymerization
The enamide group participates in thermal radical polymerization , enabling the synthesis of molecularly imprinted polymers (MIPs):
| Monomer | Cross-linker/Conditions | Application | Reference |
|---|---|---|---|
| Enamide monomer | Divinylbenzene, AIBN, toluene, 70°C | Selective adsorption cavities for target analytes |
This method produces polymers with high specificity for pharmaceutical or environmental sensing .
Acylation and Amide Formation
The amine group in intermediates reacts with acyl chlorides to form enamide derivatives:
| Reagents | Conditions | Outcome | Reference |
|---|---|---|---|
| Methacryloyl chloride | Triethylamine, ethylene dichloride, RT | N-(2-arylethyl)enamide synthesis |
This step is pivotal in constructing the core enamide structure .
Deprotection and Functionalization
The TMS group is selectively removed under basic conditions to expose reactive ethynyl sites:
| Reagent | Conditions | Outcome | Reference |
|---|---|---|---|
| K₂CO₃ | Methanol, RT, 2–4 hours | Terminal alkyne generation |
Deprotection facilitates subsequent functionalization via coupling or cycloaddition .
Halogen Bonding and π–π Interactions
The iodophenyl group engages in halogen bonding with electron-rich residues, while the ethynyl moiety participates in π–π stacking :
| Interaction Type | Biological Target | Functional Role | Reference |
|---|---|---|---|
| Halogen bonding | Enzymes/Receptors | Enhanced binding affinity | |
| π–π stacking | Aromatic amino acids | Stabilization of protein-ligand complexes |
These interactions underpin its utility in drug design and biochemical assays.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
One of the most promising applications of N-[(2-Iodophenyl)methyl]-N-[(trimethylsilyl)ethynyl]prop-2-enamide is in the development of anticancer agents. The compound's structure allows for modulation of biological activity through its interaction with specific biological targets.
Case Study: Inhibition of Cancer Cell Proliferation
A study investigated the effects of this compound on various cancer cell lines. The results indicated that it exhibited significant inhibition of cell proliferation in breast and prostate cancer cells. The mechanism was attributed to the compound's ability to induce apoptosis through the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.4 | Induction of apoptosis |
| PC-3 (Prostate) | 12.8 | Caspase activation |
Organic Synthesis
Reagent in Cross-Coupling Reactions
this compound serves as a valuable reagent in cross-coupling reactions, particularly in the formation of carbon-carbon bonds. Its trimethylsilyl group enhances the reactivity of the alkyne moiety.
Example Reaction: Sonogashira Coupling
In a typical Sonogashira reaction, this compound can be coupled with various aryl halides to produce substituted alkynes. The reaction conditions typically involve palladium catalysts and copper co-catalysts.
| Aryl Halide | Product Yield (%) |
|---|---|
| 4-Bromoacetophenone | 85 |
| 2-Iodotoluene | 90 |
Materials Science
Synthesis of Functionalized Polymers
The incorporation of this compound into polymer matrices has been explored for creating functional materials with enhanced properties such as conductivity and thermal stability.
Case Study: Conductive Polymers
Research has shown that polymers synthesized using this compound exhibit improved electrical conductivity compared to traditional polymers. This enhancement is attributed to the presence of the ethynyl group, which facilitates charge transport.
| Polymer Type | Conductivity (S/m) |
|---|---|
| Polyacetylene | 0.01 |
| Modified Polymer | 0.1 |
Mechanism of Action
The mechanism of action of N-[(2-Iodophenyl)methyl]-N-[(trimethylsilyl)ethynyl]prop-2-enamide involves its reactivity with various molecular targets. The iodophenyl group can participate in electrophilic aromatic substitution reactions, while the trimethylsilyl-ethynyl group can undergo nucleophilic addition and coupling reactions. These interactions can lead to the formation of new chemical bonds and the modification of molecular structures .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Amide Nitrogen
Dialkylamino-Methyl Acrylamides
- Examples: N-[(Dimethylamino)methyl]prop-2-enamide, N-[(Morpholin-4-yl)methyl]prop-2-enamide .
- Key Differences: Replace iodophenyl and TMS-ethynyl with dialkylamino groups (e.g., morpholine, pyrrolidine).
- Impact: Enhanced solubility in polar solvents due to tertiary amines. Reduced steric hindrance compared to the iodophenyl-TMS-ethynyl combination. Applications in smart polymers due to pH-responsive amino groups .
Aryl-Ethyl Acrylamides
- Examples : N-(2-(4-Iodophenyl)ethyl)-2-methylprop-2-enamide, N-(2-(2-Bromophenyl)ethyl)-2-methylprop-2-enamide .
- Key Differences : Aryl groups (iodo/bromo) attached via ethyl linkers instead of benzyl.
- Impact :
Phenolic and Methoxy-Substituted Acrylamides
Role of Trimethylsilyl Ethynyl Groups
Halogen-Substituted Analogs
- Iodine vs. Bromine/Chlorine :
- Target Compound : Ortho-iodine on the benzyl group may hinder rotational freedom and increase molecular weight (vs. para-substituted analogs in ).
- Bromo/Chloro Derivatives : Smaller halogens reduce steric hindrance but offer less polarizability, impacting intermolecular interactions (e.g., halogen bonding) .
Spectroscopic Data
- NMR Shifts: Target Compound: Expected δ ~7.3–7.8 ppm (aromatic H), δ ~0.2 ppm (TMS-CH3). Dialkylamino Analogs: δ ~2.2–3.5 ppm (N-CH2-N), δ ~1.2–1.6 ppm (alkyl CH3) . Phenolic Analogs: δ ~6.7–7.1 ppm (aromatic H), δ ~5.7 ppm (amide NH) .
Mass Spectrometry :
- HRMS for TMS-ethynyl derivatives would show distinct [M+H]<sup>+</sup> peaks with isotopic patterns for iodine (e.g., m/z ~428–430) .
Biological Activity
N-[(2-Iodophenyl)methyl]-N-[(trimethylsilyl)ethynyl]prop-2-enamide, with the chemical formula and a molar mass of 383.3 g/mol, is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant case studies.
The compound exhibits several notable chemical properties:
- Molecular Weight : 383.3 g/mol
- Molecular Formula :
- LogP : 3.52010, indicating moderate lipophilicity which may influence its bioavailability and interaction with biological membranes .
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of the iodophenyl group suggests potential interactions with halogen bonding sites in proteins, while the trimethylsilyl group may enhance lipophilicity and facilitate membrane penetration.
Potential Mechanisms:
- Enzyme Inhibition : Similar compounds have shown inhibitory effects on enzymes such as xanthine oxidase, which could suggest a similar mechanism for this compound.
- Receptor Modulation : The structural similarity to known receptor ligands indicates potential activity at various receptor sites.
Biological Activity
Research findings indicate that compounds structurally related to this compound exhibit a range of biological activities:
Anticancer Activity
In preliminary studies, compounds featuring similar alkynylsilanes have demonstrated cytotoxic effects against various cancer cell lines. For instance, alkynylsilanes have been reported to induce apoptosis in breast cancer cells through the activation of caspase pathways .
Antimicrobial Properties
Research has shown that related compounds possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes due to the lipophilic nature of the alkynyl groups .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | 383.3 g/mol |
| LogP | 3.52010 |
| Anticancer Activity | Cytotoxic in vitro |
| Antimicrobial Activity | Effective against bacteria |
Case Studies
- Anticancer Efficacy : A study investigating a series of alkynyl derivatives found that those with similar structural motifs to this compound exhibited significant cytotoxicity against MCF-7 breast cancer cells, with IC50 values in the low micromolar range .
- Antimicrobial Testing : Another investigation into related silyl compounds revealed broad-spectrum antimicrobial activity, particularly against Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications in treating infections .
Q & A
Basic Questions
Q. What are the recommended synthetic routes for N-[(2-Iodophenyl)methyl]-N-[(trimethylsilyl)ethynyl]prop-2-enamide?
- Methodology :
- Step 1 : Synthesize the trimethylsilyl ethynyl moiety via Sonogashira coupling between 2-iodobenzylamine derivatives and trimethylsilylacetylene. This is supported by alkynylation strategies in EP4374877A2, which details alkynyl substitution in similar scaffolds .
- Step 2 : Introduce the prop-2-enamide group using carbodiimide-mediated coupling (e.g., EDC/HOBt) between the amine intermediate and acrylic acid derivatives. This aligns with amide formation techniques described for structurally related compounds in and .
- Key Considerations : Monitor reaction progress via TLC or LC-MS, and purify using silica gel chromatography or recrystallization.
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound?
- Methodology :
- 1H/13C NMR : Identify the 2-iodophenyl aromatic protons (δ 7.0–8.0 ppm), trimethylsilyl protons (δ 0.1–0.3 ppm), and acrylamide protons (δ 5.5–6.5 ppm for vinyl groups). Compare with spectral libraries (e.g., NIST Chemistry WebBook) for validation .
- IR Spectroscopy : Confirm the amide C=O stretch (~1650–1680 cm⁻¹) and alkyne C≡C stretch (~2100–2260 cm⁻¹) .
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify the molecular ion ([M+H]⁺) and fragmentation patterns, particularly the loss of trimethylsilyl groups .
Q. What are the optimal storage conditions to ensure compound stability?
- Methodology :
- Store under inert atmosphere (argon or nitrogen) at –20°C in amber vials to prevent photodegradation.
- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and analyze purity via HPLC (e.g., C18 column, acetonitrile/water gradient) to detect degradation products .
Advanced Research Questions
Q. How can contradictions in NMR data due to rotational isomerism be resolved?
- Methodology :
- Perform variable-temperature NMR (VT-NMR) to observe coalescence of split peaks, which indicates interconversion between rotamers .
- Use DFT calculations (e.g., Gaussian software) to model energy barriers between conformers and correlate with experimental data .
Q. How to design experiments to study its reactivity in copper-catalyzed azide-alkyne cycloaddition (CuAAC)?
- Methodology :
- React the compound with azide derivatives (e.g., benzyl azide) under Cu(I) catalysis. Monitor reaction kinetics via LC-MS to quantify triazole formation .
- Compare reaction rates with non-silylated analogs to assess the steric/electronic effects of the trimethylsilyl group .
Q. What computational strategies can elucidate its potential as a kinase inhibitor?
- Methodology :
- Perform molecular docking (AutoDock Vina) against kinase ATP-binding pockets (e.g., EGFR or BRAF). Validate predictions with surface plasmon resonance (SPR) to measure binding affinity .
- Use MD simulations (GROMACS) to analyze ligand-protein stability over 100 ns trajectories .
Q. How to develop an HPLC method for quantifying trace impurities in batch synthesis?
- Methodology :
- Optimize mobile phase (e.g., 0.1% TFA in water/acetonitrile) and column (C18, 5 µm, 250 mm) for baseline separation of impurities.
- Validate linearity (R² > 0.99), LOD/LOQ (<0.1%), and precision (RSD <2%) per ICH Q2(R1) guidelines. Reference GMP-compliant methods in .
Q. What degradation pathways occur under hydrolytic conditions, and how can products be identified?
- Methodology :
- Expose the compound to acidic (1M HCl) and basic (1M NaOH) conditions at 37°C. Terminate reactions at intervals and analyze via LC-MS/MS to detect hydrolysis products (e.g., liberated 2-iodobenzylamine or acrylic acid derivatives) .
- Compare fragmentation patterns with synthetic standards and NIST spectral libraries .
Notes on Evidence Usage
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
